Methyl 2-benzhydrylbenzoate
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Overview
Description
Methyl 2-benzhydrylbenzoate is an organic compound with the molecular formula C21H18O2. It is a benzhydryl ester derivative of benzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-benzhydrylbenzoate can be synthesized through the esterification of benzoic acid with methanol in the presence of a strong acid catalyst. The reaction typically involves heating benzoic acid and methanol with sulfuric acid as the catalyst to produce methyl benzoate, which is then further reacted with benzhydrol to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade benzoic acid, methanol, and sulfuric acid, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-benzhydrylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzhydryl alcohol derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Methyl 2-benzhydrylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-benzhydrylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its ester group allows it to participate in hydrolysis reactions, releasing benzoic acid and methanol, which can further interact with biological systems .
Comparison with Similar Compounds
Methyl benzoate: An ester of benzoic acid with a simpler structure and different applications.
Ethyl benzoate: Another ester of benzoic acid with similar chemical properties but different uses.
Diphenylmethane: A parent structure of benzhydryl compounds with different substituents
Uniqueness: Methyl 2-benzhydrylbenzoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
6624-03-9 |
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Molecular Formula |
C21H18O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
methyl 2-benzhydrylbenzoate |
InChI |
InChI=1S/C21H18O2/c1-23-21(22)19-15-9-8-14-18(19)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3 |
InChI Key |
XWPJYAWEQCGKRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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